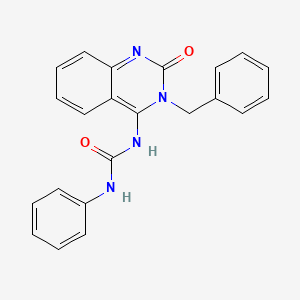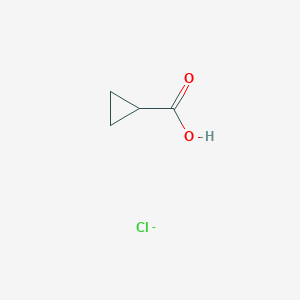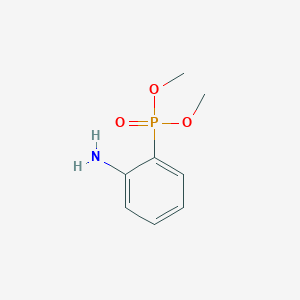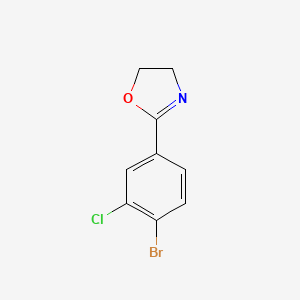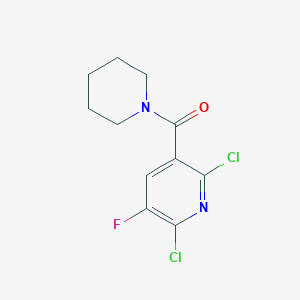
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, as well as a piperidino group attached to the methanone moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine atoms and the piperidino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper(II) fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring.
Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can yield different functionalized derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidino group may also contribute to its binding affinity and selectivity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only a fluorine atom on the ring.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
3-Bromo-2-nitropyridine: An intermediate used in the synthesis of fluorinated pyridines.
Uniqueness
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is unique due to the combination of chlorine, fluorine, and piperidino substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C11H11Cl2FN2O |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
(2,6-dichloro-5-fluoropyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2FN2O/c12-9-7(6-8(14)10(13)15-9)11(17)16-4-2-1-3-5-16/h6H,1-5H2 |
Clave InChI |
MKIGYKRJIKJKDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


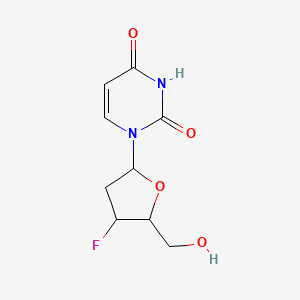
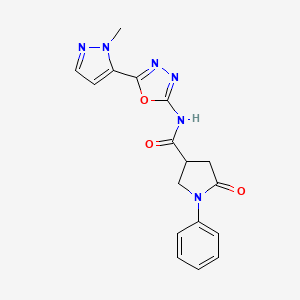
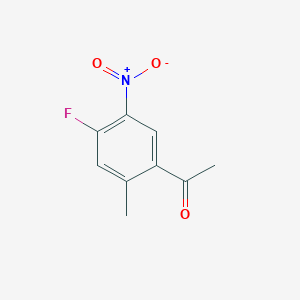
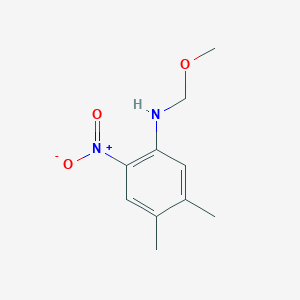
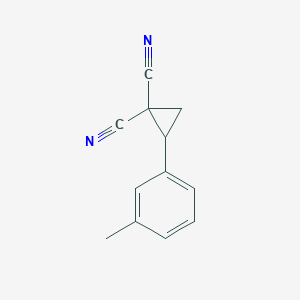
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
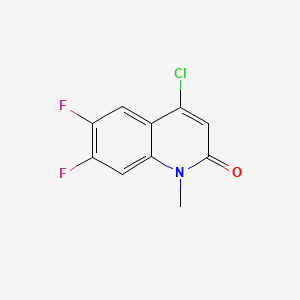
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
